molecular formula C21H18N4O4 B2577001 methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate CAS No. 923218-13-7

methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Cat. No. B2577001
M. Wt: 390.399
InChI Key: CCMAYVQRNLZKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate, also known as MOA-MB-231, is a compound with potential applications in various fields of research and industry. It is a compound of Formula I, and it has been used for the treatment of neurodegenerative diseases and disorders, such as Alzheimer’s disease .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by basification of the product with potassium hydroxide .


Molecular Structure Analysis

The molecular formula of this compound is C21H18N4O4, and it has a molecular weight of 390.399.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by basification of the product with potassium hydroxide .

Scientific Research Applications

Synthesis and Mesomorphic Behavior

A study focused on synthesizing a series of 1,3,4-oxadiazole derivatives, which included compounds similar to the specified chemical structure. These compounds exhibited significant mesomorphic behaviors, displaying cholesteric, nematic, and smectic A mesophases. Their luminescent properties were also explored, indicating potential applications in materials science for developing photoluminescent materials with specific mesomorphic temperature ranges (Jie Han et al., 2010).

Structural Characterization

Another study focused on the structural characterization of oxadiazole derivatives used as spacers in synthesizing potential angiotensin II receptor antagonists. This research highlights the utility of such compounds in medicinal chemistry for drug development, providing insights into the spatial arrangement and potential interactions these molecules may have within biological systems (E. Meyer et al., 2003).

Fluoride Chemosensors

Compounds containing 1,3,4-oxadiazole groups have been investigated for their applications as selective and colorimetric fluoride chemosensors. These studies reveal the compounds' ability to undergo color changes in response to fluoride ions, suggesting their potential use in environmental monitoring and analytical chemistry (Jiantao Ma et al., 2013).

Anti-inflammatory Activity

Research has also been conducted on derivatives for their anti-inflammatory activity, indicating the broader pharmacological potential of oxadiazole-containing compounds. This research expands the understanding of how structural modifications of such molecules can lead to varied biological activities, potentially guiding the design of new therapeutic agents (L. Nargund et al., 1994).

properties

IUPAC Name

methyl 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)18-11-15-5-3-4-6-17(15)25(18)12-19(26)22-16-9-7-14(8-10-16)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMAYVQRNLZKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.